2-Tert-butyl-1,3-oxazole-4-carbonitrile: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
2-Tert-butyl-1,3-oxazole-4-carbonitrile: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Tert-butyl-1,3-oxazole-4-carbonitrile (CAS: 1515706-87-2) emerges as a highly versatile, structurally optimized building block. Characterized by its unique combination of steric shielding, lipophilicity, and a highly reactive synthetic handle, this compound is increasingly utilized in the development of kinase inhibitors, anti-cancer agents, and advanced agrochemicals[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.
Physicochemical & Safety Profiling
Understanding the baseline physical properties and handling requirements of 2-tert-butyl-1,3-oxazole-4-carbonitrile is the first step in successful assay and synthesis design. The quantitative data is summarized below for rapid reference.
Table 1: Physicochemical and Safety Profile
| Property | Value |
| CAS Number | 1515706-87-2 |
| Linear Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature (RT) |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
| Signal Word | Warning |
Structural Rationale & Mechanistic Utility in Drug Design
The architecture of 2-tert-butyl-1,3-oxazole-4-carbonitrile is not accidental; each functional group serves a distinct mechanistic purpose in both synthetic chemistry and pharmacology.
-
The 1,3-Oxazole Core : The oxazole ring acts as a robust bioisostere for amides and esters. It is commonly deployed to improve the metabolic stability of drug candidates while retaining the ability to participate in hydrogen bonding (as an acceptor) with biological targets[1].
-
The 2-Tert-butyl Substituent : This group introduces substantial steric bulk and lipophilicity. Causality : The bulky tert-butyl group effectively shields the highly reactive C2 position of the oxazole ring from nucleophilic attack and oxidative metabolism (e.g., by Cytochrome P450 enzymes). This steric hindrance directly correlates to a prolonged in vivo half-life for the resulting drug molecule.
-
The 4-Carbonitrile (Cyano) Group : A potent electron-withdrawing moiety that lowers the electron density of the oxazole ring, further enhancing its resistance to oxidation. Synthetically, the nitrile acts as a highly versatile precursor. It can be readily converted into primary amines, carboxylic acids, amides, and tetrazoles[2], or transformed into carboximidamides for kinase inhibitor scaffolds[3].
Structural rationale and pharmacophore mapping of 2-tert-butyl-1,3-oxazole-4-carbonitrile.
Synthetic Methodologies & Experimental Workflows
The synthesis and subsequent functionalization of oxazole-4-carbonitirles require strict control over reaction environments. Below are field-validated protocols detailing both the de novo synthesis of the scaffold and its downstream conversion.
Table 2: Expected Yields for Synthesis & Functionalization[3]
| Reaction Step | Starting Material | Target Product | Typical Yield (%) |
| 1. Cyclization | Aldehyde + t-BuNC | 2-Tert-butyl-1,3-oxazole-4-carbonitrile | 70–90% |
| 2. Pinner Reaction | 2-Tert-butyl-1,3-oxazole-4-carbonitrile | Oxazole-4-carboximidamide HCl | 60–80% |
Protocol 1: De Novo Synthesis via TMSOTf-Promoted Isocyanide Insertion
This protocol adapts a highly efficient one-pot method utilizing a TMSOTf-promoted insertion of tert-butyl isocyanide into an aldehyde[3].
-
Causality : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid to activate the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack by the isocyanide carbon. The inclusion of 3Å molecular sieves is critical to maintain strictly anhydrous conditions, preventing the premature hydrolysis of the highly reactive intermediate.
-
Step-by-Step Methodology :
-
In a glove box, combine the starting aldehyde (0.3 mmol, 1.0 eq) and tetrabutylammonium bromide (TBAB, 1.2 eq) in anhydrous dioxane (0.5 mL) within a sealed tube[3].
-
Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture[3].
-
Introduce TMSOTf (1.2 eq) and 3Å molecular sieves (100 mg/mL)[3].
-
Seal the tube, backfill with nitrogen, and stir at 100 °C in an oil bath overnight[3].
-
Self-Validation Step : Cool the mixture to room temperature. The reaction's success can be preliminarily validated via TLC. Filter the mixture to remove the molecular sieves, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the pure 2-tert-butyl-1,3-oxazole-4-carbonitrile[3].
-
Protocol 2: Downstream Functionalization (The Pinner Reaction)
The conversion of the 4-carbonitrile group to an oxazole-4-carboximidamide is a critical step for generating bioactive pharmacophores[3].
-
Causality : Bubbling anhydrous HCl gas protonates the nitrile, rendering the carbon highly electrophilic and susceptible to nucleophilic attack by ethanol, thereby forming an imidate intermediate. Strict temperature control (0–4 °C) is mandatory to prevent the thermal decomposition of the unstable imidate salt.
-
Step-by-Step Methodology :
-
Dissolve 2-tert-butyl-1,3-oxazole-4-carbonitrile (1.0 eq) in a minimal volume of anhydrous ethanol inside a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube[3].
-
Cool the solution strictly to 0 °C using an ice bath[3].
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 15–30 minutes until the solution achieves saturation[3].
-
Seal the flask and allow it to stand at 0–4 °C for 12–24 hours[3].
-
Self-Validation Step : This protocol is a self-validating system; the successful formation of the imidate hydrochloride (Pinner salt) is visually confirmed by the spontaneous precipitation of a solid[3]. Collect this solid via filtration under a nitrogen atmosphere.
-
(Note: For aryloxazole derivatives, an alternative green cyanation route utilizes Copper(II)-mediated radical coupling with potassium ferricyanide (K3[Fe(CN)6]), where CuBr2 acts as the optimal oxidant to drive the oxygen-mediated radical coupling mechanism, avoiding highly toxic cyanide salts[4]).
Workflow for the synthesis and functionalization of 2-tert-butyl-1,3-oxazole-4-carbonitrile.
Applications in Oncology & CNS Therapeutics
1,3-Oxazole-4-carbonitriles have demonstrated profound utility in the development of targeted therapeutics, acting as a core intermediate for synthesizing complex, biologically active molecules.
-
Neuroblastoma Targeting : Recent studies have highlighted the efficacy of the oxazole-4-carbonitrile scaffold in synthesizing sulfonated 5-piperazine-containing derivatives. Specific compounds derived from this class have shown reproducible, micromolar cytotoxicity against MYCN-amplified neuroblastoma cell lines, including Kelly and SHSY5Y[5].
-
High Cellular Selectivity : A critical advantage of drugs built upon this scaffold is their selectivity. In in vitro assays, these derivatives maintained low toxicity toward non-malignant cells (e.g., HEK293, IC50 > 10 µM), yielding highly favorable selectivity indices (SI > 5.9)[5].
-
Broad-Spectrum Utility : Beyond CNS cancers, the oxazole-4-carbonitrile architecture is heavily utilized in developing anti-inflammatory agents, agricultural chemicals (enhancing the efficacy of pesticides/herbicides), and advanced polymer materials requiring high thermal stability[1].
References
-
"Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling". rsc.org.[Link]
-
"CuI2 catalyzed synthesis of oxazole‐4‐carbonitrile by reacting...". researchgate.net. [Link]
-
"In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma". preprints.org. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper( ii )-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01983A [pubs.rsc.org]
- 5. preprints.org [preprints.org]
